4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole
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Overview
Description
4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole: is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two tert-butylphenyl groups attached to a benzothiadiazole core through ethenyl linkages. Its molecular structure contributes to its stability and reactivity, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzaldehyde and 2,1,3-benzothiadiazole.
Condensation Reaction: The aldehyde group of 4-tert-butylbenzaldehyde undergoes a condensation reaction with the benzothiadiazole core in the presence of a base, such as potassium carbonate, and a solvent like ethanol.
Ethenyl Linkage Formation: The resulting intermediate is then subjected to a Wittig reaction to form the ethenyl linkages, using a phosphonium ylide as the reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways. Its interactions with biological molecules make it a candidate for drug development and therapeutic applications.
Medicine: In medicine, the compound’s stability and reactivity are explored for the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The ethenyl linkages and tert-butyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in the production of UV absorbers.
Bis(4-tert-butylphenyl)amine: Used in the synthesis of agrochemicals and fragrances.
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its inhibitory effects on cell growth.
Uniqueness: 4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole stands out due to its unique structural features, which confer specific reactivity and stability. Its applications in various scientific fields, including chemistry, biology, and industry, highlight its versatility and importance.
Properties
CAS No. |
666751-44-6 |
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Molecular Formula |
C30H32N2S |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
4,7-bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H32N2S/c1-29(2,3)25-17-9-21(10-18-25)7-13-23-15-16-24(28-27(23)31-33-32-28)14-8-22-11-19-26(20-12-22)30(4,5)6/h7-20H,1-6H3 |
InChI Key |
JUIAJBPRUJATFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C3=NSN=C23)C=CC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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